5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol
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Overview
Description
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that incorporates both benzothiazole and oxadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the reaction of benzothiazole derivatives with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent oxidation . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and amines. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and oxadiazole derivatives, such as:
Benzothiazole: Known for its antimicrobial and anticancer activities.
Oxadiazole: Exhibits a wide range of biological activities, including antifungal and anti-inflammatory properties. 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol is unique due to its combined structural features, which enhance its biological activity and versatility in various applications.
Properties
Molecular Formula |
C9H5N3O2S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5N3O2S/c13-9-12-11-7(14-9)8-10-5-3-1-2-4-6(5)15-8/h1-4H,(H,12,13) |
InChI Key |
AXGOAKFPGWSBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NNC(=O)O3 |
Origin of Product |
United States |
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